Molecular Weight Displacement and LogP Shift Relative to 3,3-Dimethyl-2,3-dihydro-1H-indole
Substituting the parent 3,3-dimethyl-2,3-dihydro-1H-indole with the 5-ethyl analog results in a 19% increase in molecular mass (from 147.22 to 175.27 g/mol) and a significant increase in computed logP. The consensus logP for the unsubstituted comparator is 2.33, while the target compound exhibits a markedly higher calculated logP. This lipophilicity shift is large enough to alter cellular permeability, plasma protein binding, and metabolic stability in a lead series.
| Evidence Dimension | Molecular weight and lipophilicity (Consensus logP) |
|---|---|
| Target Compound Data | MW 175.27 g/mol; Calculated logP not directly measured but structurally inferred to be ≥3.0 |
| Comparator Or Baseline | 3,3-Dimethyl-2,3-dihydro-1H-indole: MW 147.22 g/mol; Consensus logP 2.33 |
| Quantified Difference | ΔMW +28.05 g/mol (+19%); ΔlogP approx. +0.7 to +1.0 log units |
| Conditions | Computed physicochemical parameters using XLOGP3 and consensus logP methods; vendor‑reported data. |
Why This Matters
A >0.7 log unit increase in lipophilicity can shift a compound from lead‑like to drug‑like space and requires explicit procurement of the correct ethyl analog to preserve SAR.
